molecular formula C18H16BrN3O2 B11305599 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

Cat. No.: B11305599
M. Wt: 386.2 g/mol
InChI Key: CCVUVCGQMQNEPD-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring and a bromophenoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the bromophenoxy group: This step involves the reaction of the pyrazole derivative with 4-bromophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the bromophenoxy group, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with acetamide and bromophenoxy groups. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Utilizing benzylamine and appropriate carbonyl compounds to form the pyrazole structure.
  • Acetamide Formation : Reacting the pyrazole with acetic anhydride or acetic acid to introduce the acetamide functionality.
  • Bromophenoxy Substitution : Introducing the 4-bromophenoxy group through nucleophilic substitution reactions.

Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide. It has been shown to exhibit:

  • Inhibition of mTORC1 Activity : Similar compounds have demonstrated the ability to reduce mTORC1 activity, a critical pathway in cancer cell proliferation and survival . This suggests that this compound may also function as an mTORC1 inhibitor, potentially leading to increased autophagy in cancer cells.
  • Antiproliferative Effects : Preliminary studies indicate that it may possess submicromolar antiproliferative activity against various cancer cell lines, similar to known anticancer agents like chloroquine .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth, and this compound is no exception. Studies have reported:

  • Broad-Spectrum Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Activity TypeObserved EffectReference
AnticancerInhibition of mTORC1
AntiproliferativeSubmicromolar activity in cancer cells
AntimicrobialEffective against Gram-positive/negative

Case Study 1: Anticancer Activity Assessment

In a study focusing on pancreatic cancer cells (MIA PaCa-2), this compound was tested for its effects on cell proliferation. The results indicated that treatment with the compound led to a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of various pyrazole derivatives, including this compound. The compound showed promising results against several bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide can be compared with other pyrazole derivatives, such as:

  • N-(1-phenyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness:

  • The presence of the bromophenoxy group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
  • The benzyl group also contributes to its unique properties, affecting its solubility, stability, and interaction with biological targets.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article focuses on its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.
  • Antimicrobial Properties : It exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Effects : Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cell lines.

1. Anti-inflammatory Activity

A study by Tewari et al. (2014) evaluated a series of pyrazole derivatives for anti-inflammatory activity. Among these, compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains such as E. coli and S. aureus, revealing promising results in inhibiting bacterial growth . The presence of specific functional groups appears critical for enhancing antimicrobial activity.

3. Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The findings suggest potential cytotoxic effects and the ability to inhibit tumor cell proliferation .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6Tewari et al. (2014)
AntimicrobialInhibition of bacterial growthResearchGate
AnticancerInduction of apoptosis in cancer cell linesPMC

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models. The results indicated that compounds structurally related to this compound significantly reduced inflammation markers compared to control groups.

Case Study 2: Antimicrobial Testing

Another study focused on testing various pyrazole derivatives against clinical isolates of bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) effective against resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C18H16BrN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)

InChI Key

CCVUVCGQMQNEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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